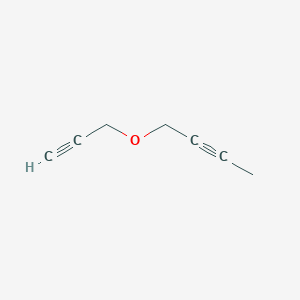

2-Butyne, 1-(2-propynyloxy)-

CAS No.: 61051-00-1

Cat. No.: VC19552256

Molecular Formula: C7H8O

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61051-00-1 |

|---|---|

| Molecular Formula | C7H8O |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | 1-prop-2-ynoxybut-2-yne |

| Standard InChI | InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |

| Standard InChI Key | JPOBDRSXSBENSP-UHFFFAOYSA-N |

| Canonical SMILES | CC#CCOCC#C |

Introduction

| Property | Value |

|---|---|

| CAS No. | 61051-00-1 |

| Molecular Formula | C₇H₈O |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | 1-(prop-2-yn-1-yloxy)but-2-yne |

| DSSTox Substance ID | DTXSID50437387 |

| Nikkaji Number | J674.222J |

Synthesis and Production Methods

Hypothetical Laboratory Synthesis

-

Substrate Preparation: React 2-butyne-1-ol with propargyl bromide in the presence of a base (e.g., potassium carbonate).

-

Reaction Conditions: Conduct the nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide) under reflux (≈150°C).

-

Purification: Isolate the product via fractional distillation or column chromatography due to its likely low boiling point.

Physicochemical Properties

Experimental data for 2-Butyne, 1-(2-propynyloxy)- are sparse, but theoretical predictions and analog comparisons provide insights:

-

Solubility: Expected to be soluble in common organic solvents (e.g., diethyl ether, dichloromethane) due to nonpolar alkyne groups. Limited water solubility (<0.1 g/L at 25°C) is anticipated.

-

Thermal Stability: The compound likely decomposes above 200°C, with exothermic peaks observable in differential scanning calorimetry (DSC).

-

Spectroscopic Signatures:

-

IR: Strong absorption bands at ≈3300 cm⁻¹ (C≡C-H stretch) and ≈2100 cm⁻¹ (C≡C stretch).

-

¹H NMR: Signals at δ 4.2–4.5 ppm (OCH₂), δ 2.2–2.4 ppm (C≡CH), and δ 1.8–2.0 ppm (butyne backbone protons).

-

Research Challenges and Future Directions

Current limitations in understanding 2-Butyne, 1-(2-propynyloxy)- highlight critical research needs:

-

Synthetic Optimization: Develop reproducible, high-yield protocols with rigorous spectroscopic characterization.

-

Thermodynamic Profiling: Measure melting/boiling points, vapor pressure, and partition coefficients.

-

Toxicological Screening: Assess acute toxicity in model organisms (e.g., Daphnia magna) to gauge environmental risks.

-

Application-Specific Studies: Explore its utility in metal-organic frameworks (MOFs) or as a monomer in conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume